molecular formula C10H10N4O3 B8774500 1-(2-methoxy-4-nitrophenyl)-3-methyl-1H-1,2,4-triazole

1-(2-methoxy-4-nitrophenyl)-3-methyl-1H-1,2,4-triazole

Cat. No. B8774500
M. Wt: 234.21 g/mol
InChI Key: CCLWURIPFUHRBY-UHFFFAOYSA-N
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Patent
US08962834B2

Procedure details

1-(2-Methoxy-4-nitro-phenyl)-3-methyl-1H-[1,2,4]triazole (77 mg, 0.33 mmol) was dissolved in methanol (5 mL). The flask was evacuated and flushed with nitrogen. This procedure was repeated two times. 10% Palladium on charcoal (8 mg) was added. The reaction was stirred at room temperature under an atmosphere of hydrogen over night, filtered and the filtrate was evaporated under reduced pressure to yield the title compound as a brown solid (67 mg, ca. 100%). MS ISP (m/e): 205.2 (100) [(M+H)+]. 1H NMR (CDCl3, 300 MHz): δ (ppm)=8.35 (s, 1H), 7.37 (d, 1H), 6.32-6.35 (m, 2H), 3.82 (s, 3H), 2.47 (s, 3H).
Quantity
77 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
100%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[C:7]([N+:9]([O-])=O)[CH:6]=[CH:5][C:4]=1[N:12]1[CH:16]=[N:15][C:14]([CH3:17])=[N:13]1>CO>[CH3:1][O:2][C:3]1[CH:8]=[C:7]([NH2:9])[CH:6]=[CH:5][C:4]=1[N:12]1[CH:16]=[N:15][C:14]([CH3:17])=[N:13]1

Inputs

Step One
Name
Quantity
77 mg
Type
reactant
Smiles
COC1=C(C=CC(=C1)[N+](=O)[O-])N1N=C(N=C1)C
Name
Quantity
5 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at room temperature under an atmosphere of hydrogen over night
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The flask was evacuated
CUSTOM
Type
CUSTOM
Details
flushed with nitrogen
ADDITION
Type
ADDITION
Details
10% Palladium on charcoal (8 mg) was added
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(C=CC1N1N=C(N=C1)C)N
Measurements
Type Value Analysis
AMOUNT: MASS 67 mg
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 99.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.